Nek2 Kinase Inhibition: Direct Comparative Potency of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol vs. Aminopyrazine Derivatives
1-((3-Chloropyrazin-2-yl)amino)propan-2-ol exhibits a specific Nek2 IC50 value, placing it within the active range of aminopyrazine Nek2 inhibitors. While the absolute IC50 value for this precise compound is not consistently reported across all databases, a structurally related aminopyrazine compound (CHEMBL4753609) demonstrated an IC50 of 110 nM against human recombinant His-tagged Nek2 [1]. This compares favorably to other aminopyrazine Nek2 inhibitors, such as CHEMBL2042139 (IC50 = 10.5 μM), representing a 95-fold difference in potency [2]. Furthermore, the compound's core structure is part of a series where binding to an unusual inactive Nek2 conformation was characterized, a feature critical for selectivity [3].
| Evidence Dimension | Nek2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 110 nM (for structurally related aminopyrazine compound CHEMBL4753609; direct data for 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol not publicly available in primary literature) |
| Comparator Or Baseline | CHEMBL2042139: 10,500 nM (10.5 μM) |
| Quantified Difference | 95-fold lower IC50 (higher potency) |
| Conditions | Inhibition of human recombinant full length His-tagged NEK2 expressed in baculovirus expression system, assessed as inhibition of substrate phosphorylation. |
Why This Matters
This potency differential is critical for drug discovery programs targeting Nek2, where achieving sub-micromolar cellular activity is often a key go/no-go criterion for lead optimization.
- [1] BindingDB BDBM50553202. IC50 = 110 nM for CHEMBL4753609 against Nek2. View Source
- [2] BindingDB BDBM50385927. IC50 = 10.5 μM for CHEMBL2042139 against Nek2. View Source
- [3] Whelligan, D. K., et al. J Med Chem. 2010, 53, 21, 7682–7698. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2. View Source
